Sodium thiosulfite anhydrous
CAS No.: 133413-26-0
Cat. No.: VC17034275
Molecular Formula: Na2O2S2
Molecular Weight: 142.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 133413-26-0 |
---|---|
Molecular Formula | Na2O2S2 |
Molecular Weight | 142.11 g/mol |
IUPAC Name | disodium;dioxido(sulfanylidene)-λ4-sulfane |
Standard InChI | InChI=1S/2Na.H2O2S2/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2 |
Standard InChI Key | LNGNZSMIUVQZOX-UHFFFAOYSA-L |
Canonical SMILES | [O-]S(=S)[O-].[Na+].[Na+] |
Introduction
Chemical and Physical Properties
Structural Characteristics
Sodium thiosulfate anhydrous consists of two sodium cations (Na⁺) and a thiosulfate anion (S₂O₃²⁻). The thiosulfate ion features a central sulfur atom bonded to three oxygen atoms and another sulfur atom, forming a tetrahedral geometry. This structure enables its function as a reducing agent and ligand in coordination chemistry .
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 7772-98-7 | |
Molecular Formula | Na₂S₂O₃ | |
Molecular Weight | 158.11 g/mol | |
Density | 1.667 g/cm³ (anhydrous) | |
Solubility in Water | 70.1 g/100 mL (20°C) | |
Melting Point | Decomposes at 220°C |
The anhydrous form is hygroscopic, necessitating storage in airtight containers to prevent hydration . Its solubility in water is markedly higher than in organic solvents like ethanol, which aligns with its use in aqueous analytical methods .
Reactivity and Stability
Synthesis and Industrial Production
Conventional Methods
The industrial synthesis of sodium thiosulfate anhydrous typically involves the reaction of sodium sulfite (Na₂SO₃) with elemental sulfur in boiling water:
.
Alternative routes include the oxidation of sodium sulfide (Na₂S) with sulfur dioxide or the use of cetylpyridinium chloride as a phase-transfer catalyst to enhance reaction efficiency .
Advanced Synthetic Applications
Recent methodologies have expanded its role in organic synthesis. For instance, a one-pot transition metal-free protocol utilizes sodium thiosulfate as a sulfur surrogate to synthesize thioesters from organic halides and aryl anhydrides, achieving yields of 42–90% . This approach minimizes toxicity and operational complexity, making it scalable for industrial applications .
Table 2: Synthetic Protocols for Thioester Formation
Reactants | Conditions | Yield |
---|---|---|
R-X + ArCO₂Na + Na₂S₂O₃ | DMF, 80°C, 12h | 42–90% |
R-Br + (Ac)₂O + Na₂S₂O₃ | K₂CO₃, CH₃CN, reflux | 75% |
Applications in Industry and Medicine
Analytical Chemistry
In iodometry, sodium thiosulfate anhydrous serves as a titrant to quantify oxidizing agents like hydrogen peroxide and chlorine. Its ability to reduce iodine to iodide enables precise endpoint detection via starch indicators .
Medical Therapeutics
Approved by the FDA under the trade name Pedmark®, sodium thiosulfate anhydrous is administered intravenously to prevent cisplatin-induced hearing loss in pediatric oncology patients . The mechanism involves chelation of platinum residues in the cochlea, thereby reducing oxidative stress . Additionally, it remains a first-line antidote for cyanide poisoning, where it converts cyanide to thiocyanate via the reaction:
.
Industrial Uses
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Photography: Despite being largely replaced by ammonium thiosulfate, it still finds use as a fixer to dissolve unexposed silver halides .
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Textile and Leather Processing: Acts as a bleaching agent for wool and a deliming agent in leather tanning .
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Water Treatment: Neutralizes residual chlorine in wastewater via the reaction:
.
Table 3: Industrial Applications and Mechanisms
Industry | Function | Mechanism |
---|---|---|
Photography | Fixing agent | Dissolves AgBr to form complexes |
Textile | Bleaching | Reduces dye chromophores |
Water Treatment | Dechlorination | Reduces Cl₂ to Cl⁻ |
Recent Research and Innovations
Pharmaceutical Formulations
Patent US-11291728-B2 describes a buffered solution of sodium thiosulfate anhydrous for intravenous use, optimized for stability at pH 6.5–7.5 . This formulation enhances shelf life and reduces nephrotoxicity risks compared to earlier hydrated forms .
Green Chemistry Applications
The compound’s role as a sulfur surrogate in organic synthesis aligns with green chemistry principles. For example, its use in thioester synthesis eliminates the need for toxic thiols, reducing waste and improving reaction safety .
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